molecular formula C21H27FN4O B4667038 1-(2,3-Dimethylphenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea

1-(2,3-Dimethylphenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea

Cat. No.: B4667038
M. Wt: 370.5 g/mol
InChI Key: UDUKTGCSJUKLKJ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,3-dimethylphenyl isocyanate with an appropriate amine to form an intermediate.

    Coupling Reaction: The intermediate is then reacted with 4-(4-fluorophenyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives with additional oxygen functionalities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dimethylphenyl)-3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]urea
  • 1-(2,3-Dimethylphenyl)-3-[2-[4-(4-bromophenyl)piperazin-1-yl]ethyl]urea

Uniqueness

1-(2,3-Dimethylphenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its biological activity and chemical properties compared to its analogs with different substituents.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O/c1-16-4-3-5-20(17(16)2)24-21(27)23-10-11-25-12-14-26(15-13-25)19-8-6-18(22)7-9-19/h3-9H,10-15H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUKTGCSJUKLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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